molecular formula C8H7BrOS B3347194 2-Bromo-6-(methylsulfanyl)benzaldehyde CAS No. 1289264-36-3

2-Bromo-6-(methylsulfanyl)benzaldehyde

Cat. No.: B3347194
CAS No.: 1289264-36-3
M. Wt: 231.11 g/mol
InChI Key: SSTYGNHMYAXFLW-UHFFFAOYSA-N
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Description

2-Bromo-6-(methylsulfanyl)benzaldehyde is a chemical compound with the CAS Number: 1289264-36-3 . It has a molecular weight of 231.11 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7BrOS/c1-11-8-4-2-3-7 (9)6 (8)5-10/h2-5H,1H3 . This indicates that the compound contains carbon, hydrogen, bromine, oxygen, and sulfur atoms.


Chemical Reactions Analysis

Bromobenzaldehydes, such as this compound, are versatile building blocks used in various reactions. For instance, they are used in the synthesis of aza-fused polycyclic quinolines through copper-catalyzed cascade reaction .


Physical and Chemical Properties Analysis

This compound is a light yellow solid . It has a storage temperature of 2-8°C .

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with the following hazard statements: H302 + H312 + H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . It also has the statements H315 and H319, indicating that it can cause skin irritation and serious eye irritation .

Properties

IUPAC Name

2-bromo-6-methylsulfanylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrOS/c1-11-8-4-2-3-7(9)6(8)5-10/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSTYGNHMYAXFLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C(=CC=C1)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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